molecular formula C16H14N2O2S2 B12127585 (2E,5E)-2-[(2-ethoxyphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

(2E,5E)-2-[(2-ethoxyphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B12127585
M. Wt: 330.4 g/mol
InChI Key: XVZMCLLPJGBFSW-GXDHUFHOSA-N
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Description

The compound (2E,5E)-2-[(2-ethoxyphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one belongs to the 4-thiazolidinone family, a class of heterocyclic compounds with diverse biological activities. Its structure features:

  • A thiophen-2-ylmethylidene group at the C5 position, contributing electron-rich aromatic character.
  • A conjugated system across the thiazolidinone core, enabling π-π stacking and electronic modulation.

Properties

Molecular Formula

C16H14N2O2S2

Molecular Weight

330.4 g/mol

IUPAC Name

(5E)-2-(2-ethoxyphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14N2O2S2/c1-2-20-13-8-4-3-7-12(13)17-16-18-15(19)14(22-16)10-11-6-5-9-21-11/h3-10H,2H2,1H3,(H,17,18,19)/b14-10+

InChI Key

XVZMCLLPJGBFSW-GXDHUFHOSA-N

Isomeric SMILES

CCOC1=CC=CC=C1N=C2NC(=O)/C(=C\C3=CC=CS3)/S2

Canonical SMILES

CCOC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=CS3)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-[(2-ethoxyphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2-ethoxybenzaldehyde with thiophene-2-carbaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-[(2-ethoxyphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Halides, amines; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiazolidinones depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Studied for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of (2E,5E)-2-[(2-ethoxyphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve multiple molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cell proliferation, apoptosis, or microbial metabolism.

    Pathways Involved: Potential pathways include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of oxidative stress.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name / ID (from Evidence) Substituents Key Properties
(5E)-2-[(4-Fluorophenyl)amino]-5-(furan-2-ylmethylidene)-1,3-thiazol-4(5H)-one C2: 4-fluorophenylamino; C5: furan-2-ylmethylidene - Furan (electron-deficient) vs. thiophene (electron-rich).
- 4-Fluoro group enhances lipophilicity.
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one C5: 2-methylbenzylidene; C3: phenyl - Methyl group increases steric hindrance.
- Thioxo (C=S) instead of imino (C=N) at C2.
(5E)-3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one C3: 3-chlorophenyl; C5: 2-methoxybenzylidene - Chlorine enhances electron-withdrawing effects.
- Methoxy group offers hydrogen-bonding capacity.
(5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one C5: 2-nitrobenzylidene - Nitro group introduces strong electron-withdrawing effects.
- Potential redox activity.
5-(4-Dimethylamino-benzylidene)-2-p-tolylimino-thiazolidin-4-one C5: 4-dimethylaminobenzylidene; C2: p-tolylimino - Dimethylamino group enhances electron-donating capacity.
- Tolyl group improves lipophilicity.
Electronic and Steric Considerations:
  • Thiophene vs.
  • Ethoxy vs. Methoxy/Nitro : The 2-ethoxy group in the target compound balances electron donation (via -OCH2CH3) with steric effects, contrasting with the stronger electron-withdrawing nitro group in or the hydrogen-bonding methoxy group in .

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